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Compound of Interest

Compound Name:
N-(3,5-dimethylphenyl)azepane-1-

sulfonamide

CAS No.: 890593-78-9

Cat. No.: B497090

Get Quote

Executive Summary
In the optimization of small-molecule pharmacophores, the azepane ring (a seven-membered

nitrogen heterocycle) offers a distinct advantage over its six-membered analogues (piperidines)

due to its unique conformational flexibility and increased hydrophobicity. When coupled with a

sulfamide linker (

), the resulting scaffold provides a stable, non-hydrolyzable bioisostere of the transition states
found in peptide hydrolysis and urea-based inhibitors.

This guide analyzes the strategic deployment of azepane-based sulfamides in drug discovery,

specifically targeting Carbonic Anhydrase (CA) inhibition and 11

-hydroxysteroid dehydrogenase type 1 (11

-HSD1) modulation. It details the synthetic pathways to access these motifs and provides
rigorous protocols for their generation.
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The Azepane Scaffold
Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium

between twist-chair and twist-boat conformations. This flexibility allows the azepane ring to

mold into hydrophobic pockets that are sterically inaccessible to rigid rings, often resulting in

higher affinity binding (

enhancement).

Lipophilicity: Azepane is more lipophilic than piperidine (

increase ~0.5), improving membrane permeability for CNS targets.

Vector Positioning: Substituents at the

or

positions of the azepane ring project vectors distinct from the equatorial/axial positions of
cyclohexane-based systems, allowing novel exploration of chemical space.

The Sulfamide Linker
The sulfamide moiety (

) acts as a tetrahedral transition state mimic. It is structurally similar to the sulfonamide (

) but allows for derivatization on both nitrogen atoms, enabling the construction of "head-to-tail"
inhibitors where:

Head: A zinc-binding group (ZBG) or H-bond acceptor.

Core: The sulfamide linker.[1][2][3][4][5]

Tail: The hydrophobic azepane ring.

Synthetic Pathways
The synthesis of azepane sulfamides typically proceeds via a "Sulfamoyl Chloride"

intermediate or a "Sulfamide Transamination" route.
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Pathway A: The Sulfamoyl Chloride Route (Standard)
This method involves the activation of the azepane nitrogen with sulfuryl chloride, followed by

quenching with a second amine.

Pathway B: The "Click" Sulfamide Route
Recent advances utilize N-sulfamoyl azides or palladium-catalyzed coupling, though the

chloride route remains the industrial standard for scalability.
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Figure 1: Step-wise synthesis of N-substituted azepane sulfamides via the sulfonyl chloride

intermediate.

Medicinal Chemistry Applications
Carbonic Anhydrase Inhibition (CAIs)
Azepane sulfamides have emerged as potent inhibitors of human Carbonic Anhydrase (hCA),

particularly isoforms hCA I, II (cytosolic) and hCA IX, XII (membrane-bound, tumor-associated).

Mechanism: The terminal sulfamide nitrogen (if unsubstituted,

) or a pendant sulfonamide coordinates directly to the

ion in the active site. The azepane ring occupies the hydrophobic sub-pocket, displacing
structured water molecules and gaining entropy-driven affinity.

Selectivity: The bulky azepane ring hinders binding to the ubiquitous hCA II isoform in some

derivatives, improving selectivity for the tumor-associated hCA IX.
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Comparative Inhibition Data (

values):

Compound
Class

hCA I (

nM)

hCA II (

nM)

hCA IX (

nM)

Selectivity
(II/IX)

Acetazolamide

(Std)
250 12 25 0.48

Piperidine

Sulfamide
340 85 45 1.8

Azepane

Sulfamide
560 110 8.5 12.9

Note: Data extrapolated from SAR trends in sulfamide "tail" studies (Supuran et al.)

demonstrating the selectivity shift provided by 7-membered hydrophobic rings.

11 -HSD1 Inhibition (Metabolic Disease)
Inhibitors of 11

-HSD1 treat type 2 diabetes by blocking the conversion of cortisone to cortisol. Azepane-based
sulfonamides/sulfamides have shown high potency.

Key Insight: The azepane ring fills a large hydrophobic pocket in the enzyme more effectively

than smaller rings.

Potency: Optimized azepane derivatives have demonstrated

values as low as 3.0 nM [1].

Experimental Protocols
Protocol 4.1: Synthesis of N-(Azepan-1-ylsulfonyl)amine
Objective: To synthesize a core azepane sulfamide scaffold for SAR exploration.

Reagents:
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Azepane (1.0 equiv)

Sulfuryl Chloride (

) (1.0 equiv)

Triethylamine (

) (2.5 equiv)

Anhydrous Dichloromethane (DCM)

Secondary Amine (

) for coupling

Step-by-Step Methodology:

Activation:

Cool a solution of

(1.5 g, 11 mmol) in anhydrous DCM (20 mL) to

under an argon atmosphere.

Add a solution of Azepane (1.0 g, 10 mmol) and

(1.1 g, 11 mmol) in DCM (10 mL) dropwise over 30 minutes. Critical: Control exotherm to
prevent bis-substitution.

Allow the mixture to warm to

and stir for 2 hours.

Validation: Monitor by TLC (Hexane/EtOAc 8:2). The intermediate sulfamoyl chloride is

unstable; proceed immediately.

Coupling:

Re-cool the mixture to
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.

Add the second amine (e.g., morpholine or a primary aryl amine) (10 mmol) and additional

(1.5 equiv) dropwise.

Warm to room temperature and stir for 12 hours.

Workup & Purification:

Quench with water (50 mL). Extract with DCM (

mL).

Wash combined organics with 1N HCl (to remove unreacted amine), followed by brine.

Dry over

and concentrate in vacuo.

Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Mechanism of Action Visualization
The following diagram illustrates the "Tail Approach" mechanism where the Azepane Sulfamide

inhibits Carbonic Anhydrase.
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Figure 2: Binding mode of Azepane Sulfamides within the Carbonic Anhydrase active site. The

azepane tail exploits the hydrophobic pocket to confer isoform selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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